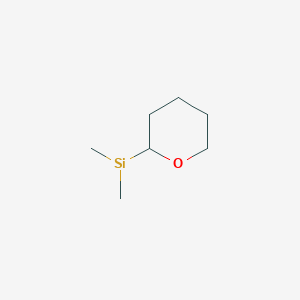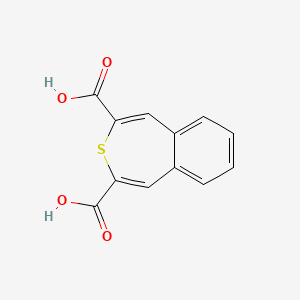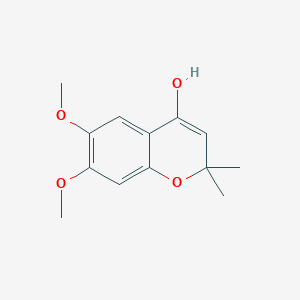![molecular formula C46H40N10 B14314614 N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2'-bipyridin]-6-yl)methyl]ethane-1,2-diamine CAS No. 113121-28-1](/img/structure/B14314614.png)
N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2'-bipyridin]-6-yl)methyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2’-bipyridin]-6-yl)methyl]ethane-1,2-diamine: is a complex organic compound known for its unique structure and versatile applications. This compound features multiple bipyridine groups attached to an ethane-1,2-diamine backbone, making it a valuable ligand in coordination chemistry and various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis[([2,2’-bipyridin]-6-yl)methyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2,2’-bipyridine derivatives under controlled conditions. The process may include steps such as:
Formation of Intermediate Compounds: Initial reactions between ethane-1,2-diamine and 2,2’-bipyridine derivatives to form intermediate compounds.
Purification: The intermediates are purified using techniques like recrystallization or chromatography.
Final Assembly: The purified intermediates undergo further reactions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions: N1,N~1~,N~2~,N~2~-Tetrakis[([2,2’-bipyridin]-6-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, electrophiles, and suitable solvents like dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2’-bipyridin]-6-yl)methyl]ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Employed in studies involving metal ion chelation and its effects on biological systems.
Medicine: Investigated for potential therapeutic applications, such as metal ion chelation therapy.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism by which N1,N~1~,N~2~,N~2~-Tetrakis[([2,2’-bipyridin]-6-yl)methyl]ethane-1,2-diamine exerts its effects involves its ability to chelate metal ions. The bipyridine groups can coordinate with metal ions, forming stable complexes. This chelation process can influence various molecular targets and pathways, such as:
Metal Ion Homeostasis: Regulating the levels of metal ions in biological systems.
Enzyme Inhibition: Inhibiting metalloenzymes by binding to their active sites.
Redox Reactions: Participating in redox reactions involving metal ions.
Comparaison Avec Des Composés Similaires
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: Known for its metal chelation properties and applications in biological studies.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Used in polymer synthesis and as a metal chelator.
N,N,N’,N’-Tetrakis(2-aminomethyl)ethylenediamine: Employed in coordination chemistry and as a ligand for metal complexes.
Uniqueness: N1,N~1~,N~2~,N~2~-Tetrakis[([2,2’-bipyridin]-6-yl)methyl]ethane-1,2-diamine stands out due to its multiple bipyridine groups, which provide enhanced chelation capabilities and versatility in forming metal complexes. This makes it particularly valuable in research areas requiring precise control over metal ion interactions.
Propriétés
Numéro CAS |
113121-28-1 |
|---|---|
Formule moléculaire |
C46H40N10 |
Poids moléculaire |
732.9 g/mol |
Nom IUPAC |
N,N,N',N'-tetrakis[(6-pyridin-2-ylpyridin-2-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C46H40N10/c1-5-25-47-39(17-1)43-21-9-13-35(51-43)31-55(32-36-14-10-22-44(52-36)40-18-2-6-26-48-40)29-30-56(33-37-15-11-23-45(53-37)41-19-3-7-27-49-41)34-38-16-12-24-46(54-38)42-20-4-8-28-50-42/h1-28H,29-34H2 |
Clé InChI |
RXQNZXOINKPLLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC(=N2)CN(CCN(CC3=NC(=CC=C3)C4=CC=CC=N4)CC5=NC(=CC=C5)C6=CC=CC=N6)CC7=NC(=CC=C7)C8=CC=CC=N8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one](/img/structure/B14314534.png)
![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)
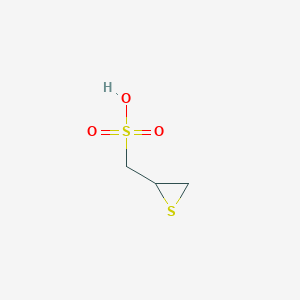

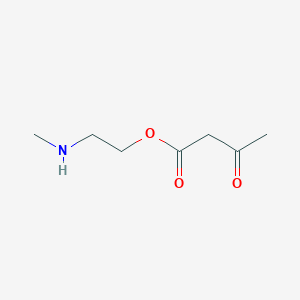
![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)



![2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile](/img/structure/B14314584.png)
![N-[Cyano(phenyl)methyl]-N-methylacetamide](/img/structure/B14314599.png)
